1-(3-Bromophenyl)azetidine

Overview

Description

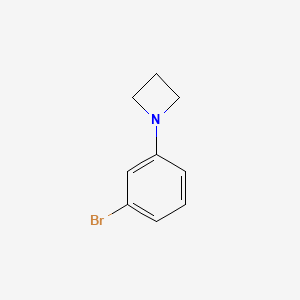

“1-(3-Bromophenyl)azetidine” is a chemical compound with the molecular formula C9H10BrN . It is a white to yellow solid with a molecular weight of 212.086 . The compound is also known by its IUPAC name, 3-(3-bromophenyl)azetidine hydrochloride .

Synthesis Analysis

The synthesis of azetidines, including “this compound”, has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a four-membered azetidine ring attached to a bromophenyl group . The exact mass of the compound is 210.999649 .

Chemical Reactions Analysis

Azetidines, including “this compound”, are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, azetidines can undergo intermolecular [2+2] photocycloadditions, a powerful method for the synthesis of highly strained, four-membered rings .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 289.2±23.0 °C at 760 mmHg, and a flash point of 128.7±22.6 °C . The compound is a white to yellow solid .

Scientific Research Applications

Dopamine Antagonist Properties

1-(3-Bromophenyl)azetidine derivatives have been studied for their potential as dopaminergic antagonists. Specific derivatives substituted at the 3-position with an amide moiety, particularly those modified with bromo-benzamide, have shown significant affinity for D2 and D4 receptors, suggesting their potential in neurological or psychiatric disorders where dopamine regulation is crucial (Metkar, Bhatia, & Desai, 2013).

Synthesis of Functionalized Azetidines

Research on 3-bromo-ethylazetidines has demonstrated their utility in the synthesis of various functionalized azetidines. These compounds have been used as precursors for creating novel azetidine compounds, highlighting their role in expanding the chemical space for drug development and other scientific applications (Stankovic et al., 2013).

Energetic Building Blocks in API Production

The compound 3-(Bromoethynyl)azetidine, closely related to this compound, has been identified as a highly energetic building block for the production of Active Pharmaceutical Ingredients (API). Its safety and energetic properties have been thoroughly studied, demonstrating the compound's potential in large-scale pharmaceutical manufacturing (Kohler et al., 2018).

Synthetic Chemistry and Versatility

Azetidine compounds, including this compound, are noted for their versatility in synthetic chemistry. They are used in various catalytic processes and reactions, serving as important intermediates in the synthesis of a wide range of compounds. This makes them valuable in fields like medicinal chemistry and materials science (Mehra, Lumb, Anand, & Kumar, 2017).

Pharmaceutical Intermediate Synthesis

This compound derivatives are key intermediates in the synthesis of various pharmaceutical compounds. They have been used to create Schiff bases and azetidines derived from phenyl urea, which have shown potential antioxidant activity, indicating their significance in drug discovery and development (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name |

1-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRIFEOGFCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)

![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)